QR2 Inhibition: 5,8-Dimethoxy vs. 6,7,8-Trimethoxy Substitution
X-ray co-crystal structures of human QR2 with casimiroin (5,8-dimethoxy-4-methylquinolin-2(1H)-one) and its 6,7,8-trimethoxy analog reveal distinct binding orientations. Casimiroin binds with its 5-methoxy group oriented toward the FAD cofactor, forming a key hydrogen bond with the FAD isoalloxazine ring, while the 6,7,8-trimethoxy analog adopts a flipped conformation that alters hydrogen-bonding patterns [1].
| Evidence Dimension | Binding mode / hydrogen-bonding pattern |
|---|---|
| Target Compound Data | 5-methoxy group hydrogen bonds to FAD isoalloxazine; binding pose distinct |
| Comparator Or Baseline | 6,7,8-trimethoxy-4-methylquinolin-2(1H)-one |
| Quantified Difference | Flipped binding orientation; altered hydrogen-bond network |
| Conditions | X-ray diffraction of human QR2 co-crystals, 1.78 Å resolution |
Why This Matters
Procurement of the 5,8-dimethoxy compound is essential for experiments requiring the crystallographically validated binding pose; the 6,7,8-trimethoxy analog will not reproduce the same interactions.
- [1] Sturdy, M. et al. X-ray Crystallographic Structure Activity Relationship (SAR) of Casimiroin and its Analogs Bound to Human Quinone Reductase 2. PDB IDs: 3NHS (5,8-dimethoxy), 3NHP (6,7,8-trimethoxy). View Source
